molecular formula C11H11NO B13666183 1-(4-methyl-1H-indol-2-yl)ethanone

1-(4-methyl-1H-indol-2-yl)ethanone

Cat. No.: B13666183
M. Wt: 173.21 g/mol
InChI Key: GAKJESCRQNGXKD-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-indol-2-yl)ethanone is a substituted indole derivative characterized by a methyl group at the 4-position of the indole ring and an ethanone (acetyl) group at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as serotonin and tryptophan. The methyl substituent at position 4 and the acetyl group at position 2 confer unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(4-methyl-1H-indol-2-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-10-9(7)6-11(12-10)8(2)13/h3-6,12H,1-2H3

InChI Key

GAKJESCRQNGXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-methyl-1H-indol-2-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method is the Bartoli reaction, which uses a Grignard reagent to form the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(4-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methyl-1H-indol-2-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below summarizes key structural features, molecular properties, and applications of 1-(4-methyl-1H-indol-2-yl)ethanone and related indole derivatives:

Compound Name Substituent Type/Position Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activities/Applications
This compound Methyl (C4), ethanone (C2) C₁₁H₁₁NO 173.21 Electron-donating methyl enhances solubility; acetyl enables derivatization. Potential anticancer, antimicrobial agents.
1-(4-Iodo-1H-indol-2-yl)ethanone Iodo (C4), ethanone (C2) C₁₀H₈INO 285.09 Heavy halogen increases electrophilicity; useful in cross-coupling reactions. Building block for anticancer compounds .
1-(4-Chloro-1H-indol-2-yl)ethanone Chloro (C4), ethanone (C2) C₉H₈ClNO 183.62 Electron-withdrawing Cl enhances reactivity in nucleophilic substitutions. Studied for enzyme inhibition .
1-(1-Methyl-1H-indol-4-yl)ethanone Methyl (N1), ethanone (C4) C₁₁H₁₁NO 173.21 Methyl at N1 alters ring electronics; ethanone at C4 affects binding affinity. Antimicrobial, anticancer research .
1-(4,6-Dichloro-1H-indol-3-yl)ethanone Dichloro (C4, C6), ethanone (C3) C₉H₆Cl₂NO 218.06 Dual electron-withdrawing groups increase stability in acidic conditions. Explored for antiviral activity .

Key Differences and Implications

  • Substituent Position: The ethanone group at position 2 (vs. 3 or 4) in the target compound may influence binding to biological targets like enzymes or receptors. For example, indole-3-yl derivatives often mimic natural ligands (e.g., auxins), whereas 2-yl derivatives may exhibit distinct pharmacological profiles . Methyl at C4 (vs.
  • Substituent Type :

    • Halogens (I, Cl) : Increase molecular weight and reactivity, enabling applications in radiopharmaceuticals (iodine) or as electrophilic intermediates (chlorine) .
    • Methyl : Enhances lipophilicity and metabolic stability compared to halogens, making the target compound more suitable for oral drug candidates .
  • Biological Activity :

    • The 4-iodo derivative () is prioritized in medicinal chemistry for its role in Suzuki-Miyaura cross-coupling, a key step in synthesizing complex bioactive molecules.
    • The 4-chloro analog () shows promise in enzyme inhibition studies due to its strong electron-withdrawing effects, whereas the methyl-substituted target compound may offer balanced pharmacokinetics .

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